7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
描述
属性
IUPAC Name |
7-(4-cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-17-15-21(26-13-11-25(12-14-26)19-9-5-6-10-19)27-22(24-17)20(16-23-27)18-7-3-2-4-8-18/h2-4,7-8,15-16,19H,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNGTLTWSHKPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4CCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5). These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (like cdk4 and ark5) and inhibit their activity. This inhibition could lead to changes in the cell cycle and energy metabolism pathways, affecting the growth and proliferation of cells.
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may affect the cell cycle and energy metabolism pathways. The downstream effects could include altered cell growth and proliferation, potentially leading to cell death in the case of cancer cells.
Result of Action
Similar compounds have been found to induce apoptosis (programmed cell death) in tumor cells at certain concentrations. This suggests that 7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine might have similar effects.
生物活性
7-(4-Cyclopentylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation.
Chemical Structure
The compound can be described by the following chemical formula:
This structure includes a pyrazolo-pyrimidine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of pyrazolo-pyrimidines exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific biological activity of this compound has been evaluated in several studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo-pyrimidine scaffold. For example, a study conducted on various pyrazolo-pyrimidine derivatives showed promising results against multiple cancer cell lines, including:
| Cell Line | Inhibition Percentage (%) |
|---|---|
| MOLT-4 (Leukemia) | 96.27 |
| KM12 (Colon Cancer) | 95.45 |
| M14 (Melanoma) | 95.18 |
| HS 578T (Breast Cancer) | 96.08 |
These results suggest that the compound may exhibit significant cytotoxic effects against various types of cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival .
The mechanism by which this compound exerts its effects is believed to involve:
- Inhibition of Kinases : Pyrazolo-pyrimidines are known to inhibit cyclin-dependent kinases and other tyrosine kinases, which are crucial for cell cycle regulation.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially reducing tumor growth in inflammatory contexts.
Case Studies and Research Findings
A variety of case studies have been published analyzing the biological activity of related compounds:
- Study on FLT3 Inhibitors : A recent investigation into piperazine-linked pyrazolo-pyrimidines demonstrated their effectiveness as FLT3 inhibitors in acute myeloid leukemia models. This study reported that certain derivatives showed GI50 values in the low micromolar range, indicating strong cytotoxicity .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to optimize the biological activity of pyrazolo-pyrimidines. Modifications to the piperazine moiety and substitutions on the phenyl ring have been shown to enhance anticancer efficacy .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties. These include:
- Absorption : High bioavailability due to lipophilic character.
- Metabolism : Potential for metabolic activation via cytochrome P450 enzymes.
- Excretion : Predominantly renal clearance expected based on molecular weight and structure.
相似化合物的比较
Comparative Analysis with Analogous Pyrazolo[1,5-a]pyrimidine Derivatives
Key Comparisons
Position 7 Modifications
- Piperazine Derivatives :
- In contrast, morpholine () and 2-fluoroethylamino () substituents introduce polarity, enhancing tumor uptake and clearance rates in PET imaging . Trifluoromethyl Groups: Compounds like 3f () and 6k () use CF₃ for metabolic stability, a feature absent in the target compound .
Position 3 and 5 Contributions
- Phenyl at Position 3 : Common in the target and analogues (e.g., ), this group supports π-π stacking in kinase binding pockets .
- Methyl at Position 5 : Smaller than substituents like isopropyl () or trifluoromethyl (), the methyl group balances steric effects without compromising synthetic yield (e.g., 82–92% in ) .
Synthetic Yields and Functionalization
- The target’s synthesis likely follows routes similar to (80–92% yields) or (90% yield via Suzuki coupling) .
- Introducing polar groups (e.g., hydroxyl, carboxyl) as in improved tumor clearance but reduced cellular uptake compared to lipophilic derivatives .
Research Findings and Implications
Activity vs. Lipophilicity :
- Bulky, lipophilic groups (e.g., cyclopentylpiperazine) may enhance target binding but reduce solubility, necessitating formulation optimization .
- Polar derivatives (e.g., [18F]4 in ) show better clearance profiles, critical for imaging agents .
Substituent-Driven Potency :
常见问题
Basic: What are the key synthetic strategies for 7-substituted pyrazolo[1,5-a]pyrimidines?
Answer:
The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines typically involves cyclization reactions of precursors such as enaminones or hydrazine derivatives. For example:
- Cyclization of enaminones with hydrazine hydrate under reflux in pyridine yields pyrazolo[1,5-a]pyrimidine cores, with substituent introduction at position 7 via nucleophilic substitution (e.g., using 4-cyclopentylpiperazine) .
- Regioselective one-pot syntheses using catalysts (e.g., iodine or Lewis acids) improve yields and control substitution patterns .
- Post-functionalization of pre-formed pyrazolo[1,5-a]pyrimidine cores via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling is effective for introducing aryl/heteroaryl groups at position 7 .
Advanced: How can regioselectivity be controlled during the synthesis of 7-(4-cyclopentylpiperazin-1-yl) derivatives?
Answer:
Regioselectivity challenges arise from competing nucleophilic sites in the pyrazolo[1,5-a]pyrimidine scaffold. Strategies include:
- Catalyst-mediated pathways : Novel catalysts (e.g., iodine in DMSO) promote selective substitution at position 7 by stabilizing transition states .
- Steric and electronic modulation : Bulky groups (e.g., cyclopentylpiperazine) favor substitution at the less hindered position 7, while electron-withdrawing groups (e.g., trifluoromethyl) direct reactivity .
- Temperature control : Lower reaction temperatures (e.g., 60°C in DMF) reduce side reactions and improve regiochemical outcomes .
Basic: What spectroscopic techniques confirm the structure of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Key techniques include:
- NMR spectroscopy :
- Mass spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., [M+H]⁺ peaks matching calculated masses) .
- X-ray crystallography : Resolves ambiguities in regiochemistry and stereochemistry, as seen in crystal structures of related derivatives .
Advanced: How to resolve contradictions in NMR data for substituted pyrazolo[1,5-a]pyrimidines?
Answer:
Contradictions often arise from dynamic effects or overlapping signals. Methodological solutions include:
- 2D NMR (COSY, HSQC, HMBC) : Assigns coupling patterns and correlates protons with adjacent carbons, resolving ambiguities in crowded aromatic regions .
- Variable-temperature NMR : Identifies signal splitting due to conformational exchange (e.g., restricted rotation in cyclopentylpiperazinyl groups) .
- X-ray crystallography : Provides definitive structural assignments, as demonstrated for 7-chloro-5-(chloromethyl) derivatives .
Advanced: What computational models predict the biological activity of 7-(4-cyclopentylpiperazin-1-yl) derivatives?
Answer:
- Molecular docking : Models interactions with target enzymes (e.g., kinase or phosphodiesterase binding pockets) using software like AutoDock Vina. The cyclopentylpiperazinyl group’s bulk and hydrophobicity are critical for predicting binding affinity .
- QSAR studies : Correlate substituent properties (e.g., Hammett σ values, LogP) with activity data. For example, trifluoromethyl groups enhance lipophilicity and membrane permeability .
- MD simulations : Assess stability of ligand-receptor complexes over time, identifying key residues for interaction .
Basic: What are the implications of substituents like cyclopentylpiperazinyl on solubility and bioavailability?
Answer:
- LogP values : Cyclopentylpiperazinyl groups increase lipophilicity (LogP ~2.5–3.5), improving blood-brain barrier penetration but reducing aqueous solubility .
- Salt formation : Protonation of the piperazine nitrogen enables salt formation (e.g., HCl salts) to enhance solubility in polar solvents .
- Prodrug strategies : Esterification of polar groups (e.g., carboxylates) improves oral bioavailability .
Advanced: How to design SAR studies for pyrazolo[1,5-a]pyrimidines targeting enzyme inhibition?
Answer:
- Substituent variation : Systematically modify position 7 (e.g., cyclopentylpiperazinyl vs. aryl groups) and position 3 (phenyl vs. halogenated aryl) to map steric and electronic effects on inhibitory potency .
- In vitro assays : Use enzymatic assays (e.g., fluorescence-based kinase assays) and cellular models (e.g., IC₅₀ determination in cancer lines) to quantify activity .
- Crystallographic analysis : Co-crystallize derivatives with target enzymes (e.g., PDE4 or CDK2) to identify critical binding interactions .
Basic: What safety protocols are recommended for handling pyrazolo[1,5-a]pyrimidines?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., pyridine, DMF) .
- Waste disposal : Segregate halogenated byproducts (e.g., chloro derivatives) and dispose via certified hazardous waste services .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
